5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activities
- Furan-2-carboxamide derivatives, including analogs similar to 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide, have been synthesized and studied for their antibacterial activities. These compounds have shown effectiveness against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, particularly against NDM-positive bacteria A. baumannii. Docking studies and molecular dynamics simulations have validated their interactions and stability with the active sites of these bacteria (Siddiqa et al., 2022).
Antagonists for Sphingosine-1-Phosphate Receptors
- Furan-2-carboxamide derivatives have been discovered as potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists. These compounds could serve as therapeutic agents for treating influenza infection and understanding the biological functions of the S1P4 receptor. The structural modifications of these compounds have led to the identification of highly selective S1P4 antagonists with low nanomolar activity (Guerrero et al., 2011).
Urotensin-II Receptor Antagonists
- A series of 5-arylfuran-2-carboxamide derivatives, similar in structure to the queried compound, have been synthesized and evaluated as potential urotensin-II receptor antagonists. These substances showed high potency and desirable pharmacokinetic profiles, indicating their potential as therapeutic agents (Lim et al., 2019).
Inhibitors of Lethal H5N1 Influenza A Viruses
- Furan-carboxamide derivatives have been synthesized and identified as novel inhibitors of lethal H5N1 influenza A viruses. These compounds demonstrated significant anti-influenza activity, highlighting their potential as therapeutic agents in controlling influenza outbreaks (Yongshi et al., 2017).
Antitumor Activities
- Furan-2-carboxamide derivatives have been synthesized and evaluated for their antitumor activities. Compounds such as 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide have shown promising antitumor activities in in vivo studies, indicating the potential of furan-2-carboxamide derivatives in cancer treatment (Xin, 2012).
Anticancer and Antimicrobial Activities
- Furan moiety-containing substituted 2-aminopyrimidine derivatives, which share a structural similarity to the queried compound, have been studied for their anticancer and antimicrobial activities. In vitro studies and in silico docking have shown the effectiveness of these compounds, suggesting their potential in treating various diseases (Mathew & Ezhilarasi, 2021).
Cytotoxicity Studies
- New furan-2-carboxylic acid derivatives have been isolated and evaluated for cytotoxicity against various cell lines. These studies contribute to understanding the potential therapeutic applications of furan derivatives in treating different types of cancer (Zhou et al., 2016).
Antioxidant and Antitumor Activity
- Furan-2-carboxamide derivatives have been synthesized and studied for their antioxidant and antitumor activities. These compounds have shown potential in combating oxidative stress and inhibiting tumor growth, highlighting their therapeutic potential in various diseases (Yeşilkaynak et al., 2017).
Antimicrobial Activity
- Schiff bases of 2-amino-4-(4-chlorophenyl)–N-(3-furan-2-ylmethyl carboxamido) thiophenes have been synthesized and screened for antimicrobial activity. These compounds provide insights into the development of new antimicrobial agents (Arora et al., 2013).
Synthesis and Structural Characterization
- Various furan-2-carboxamide derivatives have been synthesized and structurally characterized. These studies provide foundational knowledge for further research and development of therapeutically relevant compounds (Guo et al., 2015).
Future Directions
The discovery of A-803467 and its ability to block Nav1.8 sodium channels in vivo has shown significant antinociception in animal models of neuropathic and inflammatory pain . This suggests potential future directions in pain management, particularly for conditions involving neuropathic and inflammatory pain .
properties
IUPAC Name |
5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKBTPQDHDSBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241480 | |
Record name | A-803467 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide | |
CAS RN |
944261-79-4 | |
Record name | A-803467 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944261794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-803467 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 944261-79-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | A-803467 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339LBH1395 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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